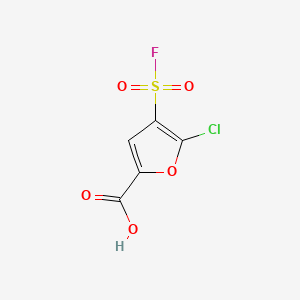
5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the furan family It is characterized by a furan ring substituted with a chlorine atom at the 5-position, a fluorosulfonyl group at the 4-position, and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of chlorinating agents, such as thionyl chloride, and fluorosulfonylating agents, such as fluorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, amines, and various substituted furan derivatives. These products can have different properties and applications, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The fluorosulfonyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-furoic acid: Similar in structure but lacks the fluorosulfonyl group.
4-(fluorosulfonyl)furan-2-carboxylic acid: Similar but lacks the chlorine atom at the 5-position.
5-chloro-4-(methylsulfonyl)furan-2-carboxylic acid: Similar but has a methylsulfonyl group instead of a fluorosulfonyl group.
Uniqueness
5-chloro-4-(fluorosulfonyl)furan-2-carboxylic acid is unique due to the presence of both chlorine and fluorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
5-chloro-4-fluorosulfonylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDPBFUCSXWJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1S(=O)(=O)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)
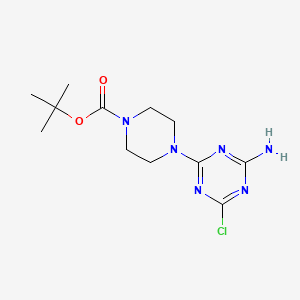
![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)

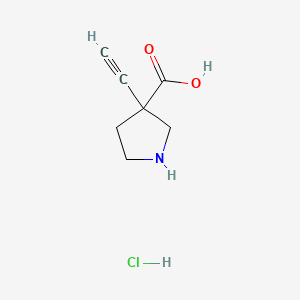
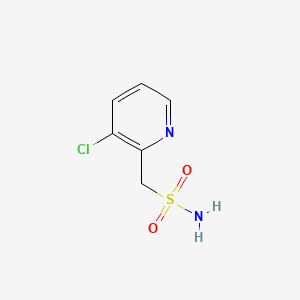
![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)
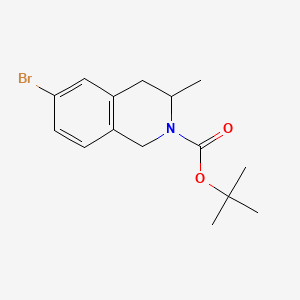
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)
